molecular formula C18H13Cl2FN4O3 B8701081 4-((3-Chloro-4-fluorophenyl)amino)-7-ethoxy-6-nitroquinoline-3-carbonitrile hydrochloride

4-((3-Chloro-4-fluorophenyl)amino)-7-ethoxy-6-nitroquinoline-3-carbonitrile hydrochloride

Cat. No. B8701081
M. Wt: 423.2 g/mol
InChI Key: ZOEMMFGKNRTSSP-UHFFFAOYSA-N
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Patent
US06384051B1

Procedure details

4-(3-Chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile hydrochloride (38.6 g 91.2 mmol) was mixed with 35.7 g (638 mmol) of iron powder. A solution of 43.9 g (820 mmol) of ammonium chloride in 280 ml of water was added followed by 985 ml of methanol. The mixture was reflux with mechanical stirring under nitrogen for 4 hr at which time TLC indicated complete reduction. The reaction mixture was filtered hot and solids were washed with 500 ml of boiling methanol. After the combined filtrate was evaporated, the residue was partitioned between 1.5L of warm ethyl acetate and 700 ml of saturated sodium bicarbonate solution. The organic layer was dried over magnesium sulfate, treated with Norite, filtered and evaporated to give a solid which was recrystallized from CHCl3-hexanes giving 29.0 g (89%) of 6-amino-4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-quinoline-3-carbonitrile as a light green solid.
Name
Quantity
35.7 g
Type
catalyst
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
985 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][C:17]([O:24][CH2:25][CH3:26])=[C:18]([N+:21]([O-])=O)[CH:19]=3)[N:14]=[CH:13][C:12]=2[C:27]#[N:28])[CH:6]=[CH:7][C:8]=1[F:9].[Cl-].[NH4+].CO>O.[Fe]>[NH2:21][C:18]1[CH:19]=[C:20]2[C:15](=[CH:16][C:17]=1[O:24][CH2:25][CH3:26])[N:14]=[CH:13][C:12]([C:27]#[N:28])=[C:11]2[NH:10][C:5]1[CH:6]=[CH:7][C:8]([F:9])=[C:3]([Cl:2])[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
38.6 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1F)NC1=C(C=NC2=CC(=C(C=C12)[N+](=O)[O-])OCC)C#N
Name
Quantity
35.7 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
43.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
280 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
985 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring under nitrogen for 4 hr at which time TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was reflux
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot
WASH
Type
WASH
Details
solids were washed with 500 ml of boiling methanol
CUSTOM
Type
CUSTOM
Details
After the combined filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 1.5L of warm ethyl acetate and 700 ml of saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with Norite
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from CHCl3-hexanes giving 29.0 g (89%) of 6-amino-4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-quinoline-3-carbonitrile as a light green solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC=1C=C2C(=C(C=NC2=CC1OCC)C#N)NC1=CC(=C(C=C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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